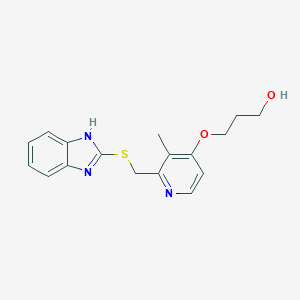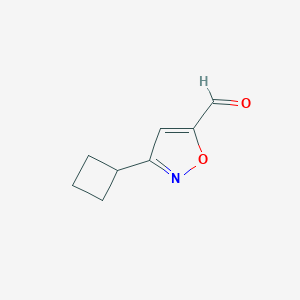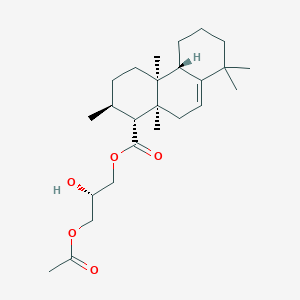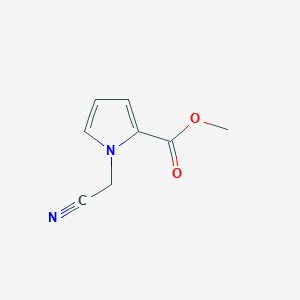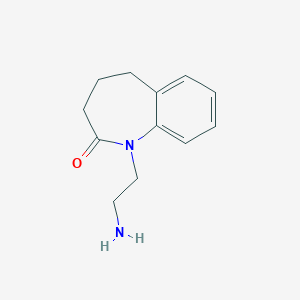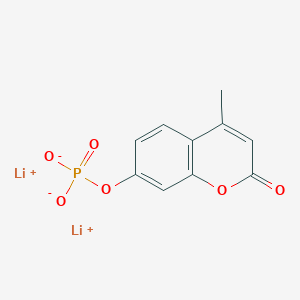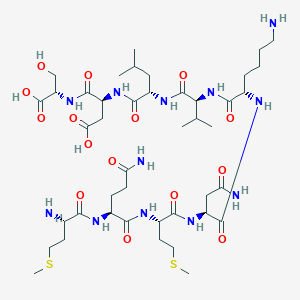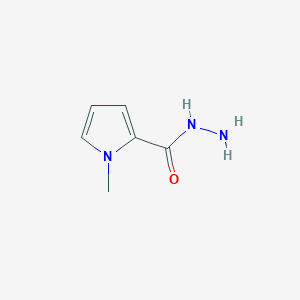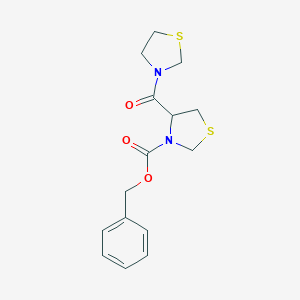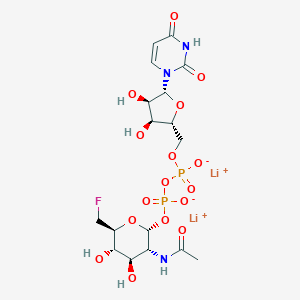
Udp-adfgu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-adfgu is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic analog of uridine diphosphate glucose (UDP-glucose) and has been synthesized using a novel method.
Mecanismo De Acción
UDP-adfgu acts as a substrate for enzymes involved in the biosynthesis of glycosylated compounds. It is converted into Udp-adfgu by these enzymes, which is then used as a precursor for the biosynthesis of glycosylated compounds. UDP-adfgu can also act as a competitive inhibitor of enzymes involved in the biosynthesis of glycosylated compounds.
Biochemical and Physiological Effects:
UDP-adfgu has various biochemical and physiological effects. It can enhance the biosynthesis of glycosylated compounds, such as glycoproteins and glycolipids. It can also modulate the activity of enzymes involved in the biosynthesis of these compounds. Additionally, UDP-adfgu can affect the structure and function of glycosylated compounds, which can have various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
UDP-adfgu has various advantages and limitations for lab experiments. Its synthetic analog nature allows for precise control over its structure and function, which can be useful for studying the biosynthesis of glycosylated compounds. However, its limited availability and high cost can be a limitation for some experiments.
Direcciones Futuras
There are various future directions for the use of UDP-adfgu in scientific research. One direction is the development of new synthetic methods for its production, which can increase its availability and reduce its cost. Another direction is the study of its potential applications in the biosynthesis of glycosylated compounds in various organisms. Additionally, UDP-adfgu can be used as a tool for the development of new drugs and therapies for various diseases.
Métodos De Síntesis
UDP-adfgu is synthesized using a novel method, which involves the reaction of uridine-5'-diphosphate (UDP) with adfgu. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
UDP-adfgu has various potential applications in scientific research. It can be used as a substrate for enzymes involved in the biosynthesis of glycosylated compounds, such as glycoproteins and glycolipids. It can also be used as a tool for studying the biosynthesis of these compounds. Additionally, UDP-adfgu can be used as a probe for studying the mechanism of action of enzymes involved in the biosynthesis of glycosylated compounds.
Propiedades
Número CAS |
120701-60-2 |
|---|---|
Fórmula molecular |
C17H24FLi2N3O16P2 |
Peso molecular |
621.3 g/mol |
Nombre IUPAC |
dilithium;[(2R,3R,4R,5S,6S)-3-acetamido-6-(fluoromethyl)-4,5-dihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26FN3O16P2.2Li/c1-6(22)19-10-13(26)11(24)7(4-18)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(23)20-17(21)28;;/h2-3,7-8,10-16,24-27H,4-5H2,1H3,(H,19,22)(H,29,30)(H,31,32)(H,20,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 |
Clave InChI |
WESCJVYWYJQIIA-YZVFIFBQSA-L |
SMILES isomérico |
[Li+].[Li+].CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CF)O)O |
SMILES |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CF)O)O |
SMILES canónico |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CF)O)O |
Sinónimos |
UDP-ADFGU uridine 5'-( 2-acetamido-2,6-dideoxy-6-fluoroglucopyranosyl)diphosphate uridine 5'-(2-acetamido-2,6-dideoxy-6-fluoro-alpha-D-glucopyranosyl)diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





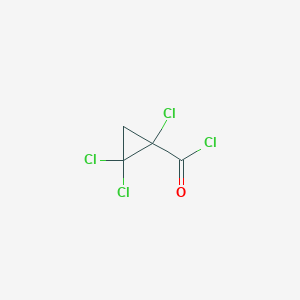
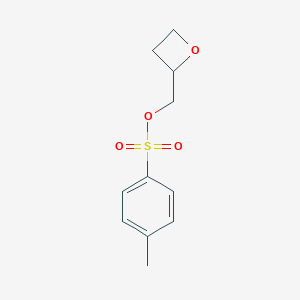
![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)
